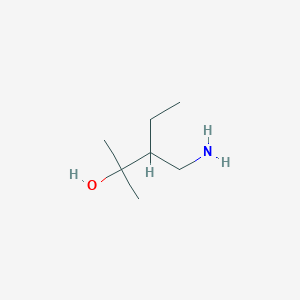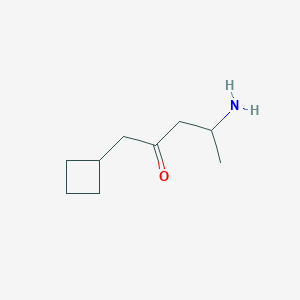![molecular formula C8H14O2S B13182089 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2S It features an oxolane ring (a five-membered ring containing one oxygen atom) substituted with a carbaldehyde group and a 2-(methylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of the Methylsulfanyl Group: The 2-(methylsulfanyl)ethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formylation: The carbaldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carboxylic acid.
Reduction: 3-[2-(Methylsulfanyl)ethyl]oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of both an aldehyde and a sulfur-containing group can influence the compound’s interaction with biological targets.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde depends on its specific application. Generally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the methylsulfanyl group can participate in redox reactions and influence the compound’s overall reactivity.
Molecular Targets and Pathways
Aldehyde Group: Can react with amino groups in proteins and nucleic acids, potentially modifying their function.
Methylsulfanyl Group: Can undergo oxidation-reduction reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Methylsulfanyl)ethyl]tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-[2-(Methylsulfanyl)ethyl]pyran-3-carbaldehyde: Similar structure but with a pyran ring instead of an oxolane ring.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring, a methylsulfanyl group, and an aldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
3-(2-methylsulfanylethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-11-5-3-8(6-9)2-4-10-7-8/h6H,2-5,7H2,1H3 |
Clé InChI |
AMEDQNIICZQPHA-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1(CCOC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
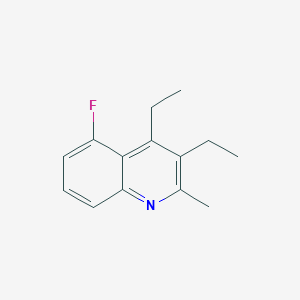
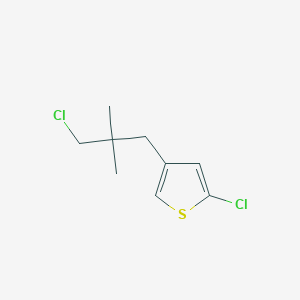
![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
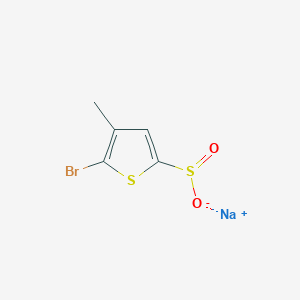
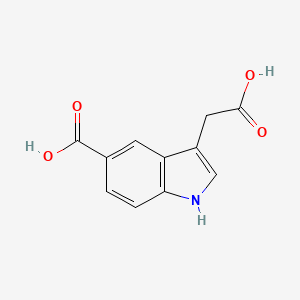
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
